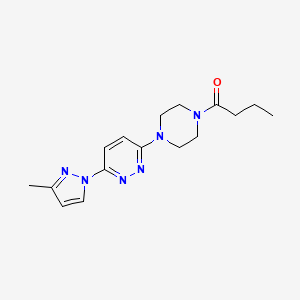

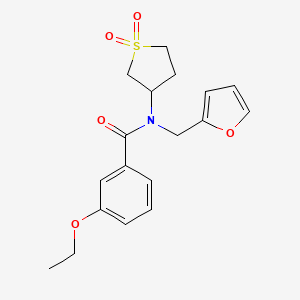

N,N-diethyl-3-(2-pyrimidinyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-3-(2-pyrimidinyloxy)benzamide is a compound of interest in various fields of chemistry and pharmacology. While specific studies directly addressing this exact compound are limited, insights can be drawn from research on structurally related compounds, such as pyrimidinone derivatives and benzamide analogs, which have been explored for their chemical properties, synthesis methods, and potential applications in medicine and industry.

Synthesis Analysis:

The synthesis of related compounds involves multiple steps, including condensation, hydrolysis, and amination reactions. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar structure, was described through a multi-step process, highlighting the complexity of synthesizing such molecules (Zhou et al., 2008). Another example involves the improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate, showcasing specific synthetic routes and reactions (Liu et al., 2015).

Molecular Structure Analysis:

The molecular structure of related compounds has been determined using techniques like X-ray crystallography and NMR spectroscopy. For instance, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was studied, providing insights into the conformation and bonding patterns relevant to similar compounds (Craciun et al., 1999).

Chemical Reactions and Properties:

Chemical reactions involving pyrimidinone and benzamide derivatives vary widely depending on the functional groups present. Reactions can include N-acylation, N-alkylation, and interactions with various reagents to form new bonds or modify existing ones. For instance, N-hydroxyamide-containing heterocycles have shown reactivity towards various substrates under different conditions (Katoh et al., 1996).

Physical Properties Analysis:

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on N,N-diethyl-3-(2-pyrimidinyloxy)benzamide may not be available, research on similar compounds provides a basis for comparison. The aqueous solubilities of N-(diethylaminothiocarbonyl)benzimido derivatives, for example, offer insights into solubility trends and factors influencing them (Schröder et al., 2016).

Chemical Properties Analysis:

Chemical properties, including reactivity, stability, and interaction with biological systems, are influenced by the molecular structure. Studies on benzamide and pyrimidinone derivatives, such as their antibacterial activity and interaction with biological targets, can shed light on the chemical properties of N,N-diethyl-3-(2-pyrimidinyloxy)benzamide. For example, synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl) benzamides provide information on the biological activity of related compounds (Mobinikhaledi et al., 2006).

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Cancer Therapy

One area of research involves the development of small molecule inhibitors targeting histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been identified as potent, orally bioavailable HDAC inhibitors with significant antitumor activity in vivo, highlighting the potential for such compounds in cancer therapy (Zhou et al., 2008).

Potassium Channel Modulation for Epilepsy and Pain Management

Research into N-pyridyl and pyrimidine benzamides has led to the discovery of compounds capable of opening KCNQ2/Q3 potassium channels, which are implicated in the regulation of neuronal excitability. These compounds have shown activity in animal models of epilepsy and pain, demonstrating their potential therapeutic value in these areas (Amato et al., 2011).

Photophysical Properties for Material Science

The synthesis and study of benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including those with N,N-diethylamino groups, have provided insights into their photophysical properties. These compounds exhibit unique absorption-emission characteristics and thermal stability, making them interesting for various applications in material science and fluorescence-based technologies (Padalkar et al., 2011).

Chemical Transformations and Predictive Studies

Studies utilizing tandem mass spectrometry have explored the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, providing valuable insights into the reactivity and potential chemical behavior of these compounds in various conditions, which could be relevant for designing new chemical entities with desired properties (Wang et al., 2006).

Antimicrobial and Antitubercular Agents

Research into benzamide derivatives has also explored their potential as antimicrobial and antitubercular agents. For example, novel derivatives have been synthesized and evaluated for their in vitro antibacterial activities against various bacterial strains, showing promising results that contribute to the development of new therapeutic agents in this domain (Padalkar et al., 2016).

Eigenschaften

IUPAC Name |

N,N-diethyl-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-3-18(4-2)14(19)12-7-5-8-13(11-12)20-15-16-9-6-10-17-15/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLCWNOTBPRVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-(2-pyrimidinyloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)

![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)

![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)